molecular formula C8H15N3O2 B12631902 1-(2-Methoxyethyl)-2-oxopyrrolidine-4-carboxamidine

1-(2-Methoxyethyl)-2-oxopyrrolidine-4-carboxamidine

Cat. No.: B12631902
M. Wt: 185.22 g/mol
InChI Key: HYBFWUIBXSAQNE-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-2-oxopyrrolidine-4-carboxamidine is a chemical compound with a unique structure that includes a pyrrolidine ring, a methoxyethyl group, and a carboxamidine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyethyl)-2-oxopyrrolidine-4-carboxamidine typically involves the reaction of a pyrrolidine derivative with a methoxyethylating agent and a carboxamidine precursor. One common method involves the use of 2-methoxyethylamine and a suitable pyrrolidine derivative under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like zinc dust .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a form suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyethyl)-2-oxopyrrolidine-4-carboxamidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2-Methoxyethyl)-2-oxopyrrolidine-4-carboxamidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)-2-oxopyrrolidine-4-carboxamidine involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Methoxyethyl)-2,3-dimethylimidazolium chloride
  • 1-(2-Phenoxyethyl)-3,3-dialkyl-3,4-dihydroisoquinolines
  • 3-Methoxy-1-(2-methoxyethyl)-2-methylsulfanylpyrrole

Uniqueness

1-(2-Methoxyethyl)-2-oxopyrrolidine-4-carboxamidine is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C8H15N3O2

Molecular Weight

185.22 g/mol

IUPAC Name

1-(2-methoxyethyl)-5-oxopyrrolidine-3-carboximidamide

InChI

InChI=1S/C8H15N3O2/c1-13-3-2-11-5-6(8(9)10)4-7(11)12/h6H,2-5H2,1H3,(H3,9,10)

InChI Key

HYBFWUIBXSAQNE-UHFFFAOYSA-N

Canonical SMILES

COCCN1CC(CC1=O)C(=N)N

Origin of Product

United States

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